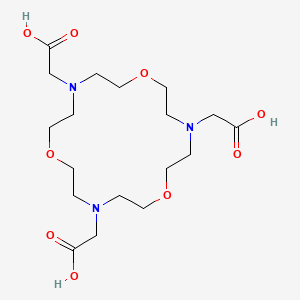
2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is a complex organic compound with the molecular formula C12H27N3O3. It is known for its unique structure, which includes three oxygen atoms and three nitrogen atoms arranged in a cyclic configuration. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,7,13-trioxa-4,10,16-triazacyclooctadecane as a starting material. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride (NaBH4) and Raney nickel. The reaction mixture is usually stirred at a temperature range of 15-25°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Its cyclic structure allows it to act as a chelating agent, binding to metal ions and affecting their reactivity and availability in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A structurally similar compound with similar chemical properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with nitrogen atoms in its structure.
1,7,13-Trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: A derivative with additional functional groups
Uniqueness
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure. This configuration provides it with distinctive chemical properties, making it valuable in various scientific research applications .
Propiedades
Fórmula molecular |
C18H33N3O9 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[10,16-bis(carboxymethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]acetic acid |
InChI |
InChI=1S/C18H33N3O9/c22-16(23)13-19-1-7-28-9-3-20(14-17(24)25)5-11-30-12-6-21(15-18(26)27)4-10-29-8-2-19/h1-15H2,(H,22,23)(H,24,25)(H,26,27) |
Clave InChI |
HQMSLMXYNLKBAL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCN(CCOCCN1CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


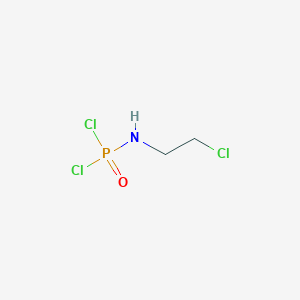


![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
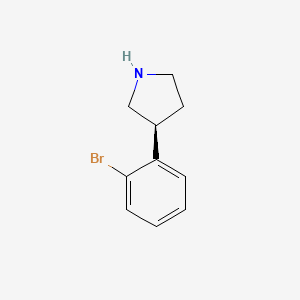
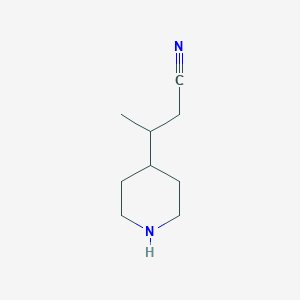
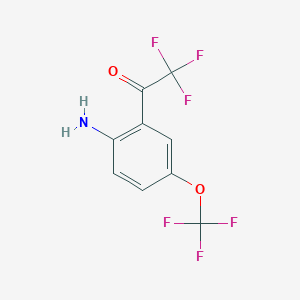
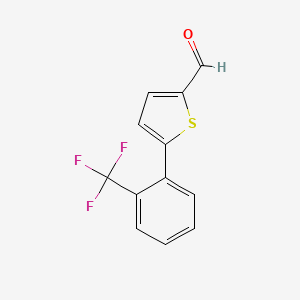
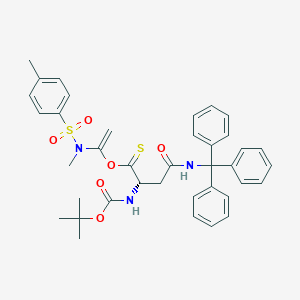
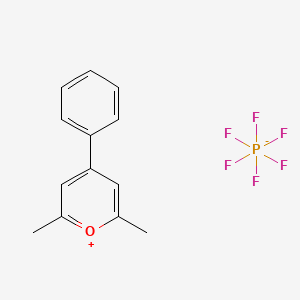
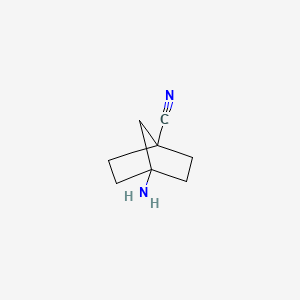
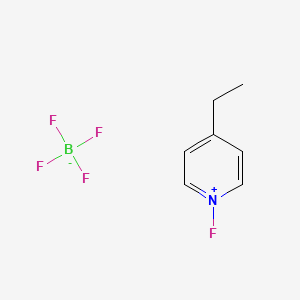
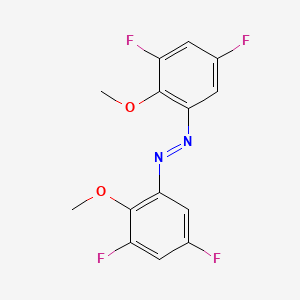
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
